molecular formula C15H13Cl6N3O B3057322 2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 79285-14-6

2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B3057322
CAS No.: 79285-14-6
M. Wt: 464 g/mol
InChI Key: XBYTTXAEDHUVAH-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a butoxyphenyl group and two trichloromethyl groups attached to the triazine ring. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-butoxyphenylamine and trichloromethyl isocyanate.

    Reaction Conditions: The reaction between 4-butoxyphenylamine and trichloromethyl isocyanate is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or toluene.

    Formation of Intermediate: The reaction leads to the formation of an intermediate compound, which is then cyclized to form the triazine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl groups are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of corresponding amines and acids.

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The trichloromethyl groups can also participate in covalent bonding with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine can be compared with other triazine derivatives such as:

    2-(4-Butoxyphenyl)-N-hydroxyacetamide: Known for its use in dye-sensitized solar cells.

    Butonitazene: A novel opioid with different pharmacological properties.

    Butyl 2-(4-Butoxyphenyl)acetate: Used in pharmaceutical testing.

Properties

IUPAC Name

2-(4-butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl6N3O/c1-2-3-8-25-10-6-4-9(5-7-10)11-22-12(14(16,17)18)24-13(23-11)15(19,20)21/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYTTXAEDHUVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620697
Record name 2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79285-14-6
Record name 2-(4-Butoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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